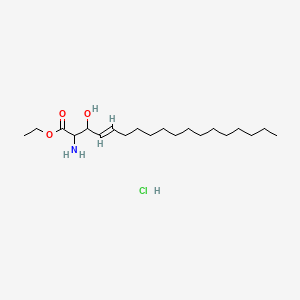

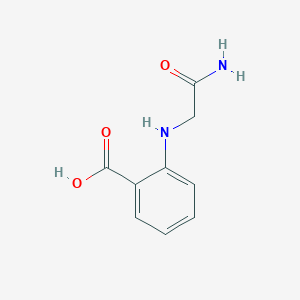

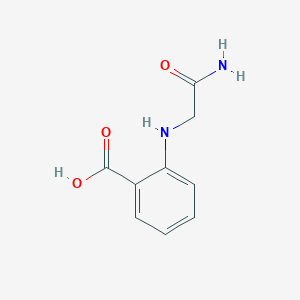

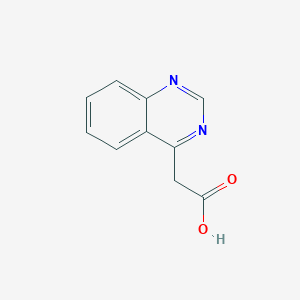

![molecular formula C27H28O6S B12284635 (R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside](/img/structure/B12284635.png)

(R)-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Mannopyranosid-Kern mit mehreren Substituenten umfasst, was sie zu einem interessanten Gegenstand für die wissenschaftliche Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Die wichtigsten Schritte beinhalten:

Bildung des Mannopyranosid-Kerns: Dies beinhaltet die Glykosylierung eines geeigneten Zuckerderivats, um den Mannopyranosid-Kern zu bilden.

Einführung der Thio-Gruppe: Die Thio-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Thiolreagenz mit dem Mannopyranosid-Derivat reagiert.

Substitution mit Phenyl- und Methoxyphenyl-Gruppen: Die Phenyl- und Methoxyphenyl-Gruppen werden durch eine Reihe von Substitutionsreaktionen eingeführt, wobei oft Schutzgruppen verwendet werden, um selektive Reaktionen an bestimmten Positionen zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von (R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid kann die Optimierung der Synthesewege beinhalten, um die Ausbeute zu verbessern und die Kosten zu senken. Dies kann die Verwendung effizienterer Katalysatoren, optimierter Reaktionsbedingungen und skalierbarer Prozesse umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

(R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen in Einfachbindungen umzuwandeln.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von (R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid verwendet werden, umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Wie Alkylhalogenide oder Acylchloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Alkanen führen kann.

Wissenschaftliche Forschungsanwendungen

(R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf seine potentiellen Wechselwirkungen mit biologischen Molekülen und seine Auswirkungen auf biologische Systeme.

Medizin: Untersucht auf seine potentiellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.

Industrie: Verwendet bei der Entwicklung neuer Materialien und als Vorstufe für die Synthese anderer wertvoller Verbindungen.

Wirkmechanismus

Der Wirkmechanismus von (R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die zur Modulation biologischer Pfade führen. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.

Analyse Chemischer Reaktionen

Types of Reactions

®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in the reactions of ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of ®-Phenyl3-O-[(4-methoxyphenyl)methyl]-4,6-O-(phenylmethylene)-1-thio-alpha-D-mannopyranoside involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-β-D-Mannopyranosid: Eine ähnliche Verbindung mit einer anderen Stereochemie.

(R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Glucopyranosid: Eine ähnliche Verbindung mit einem anderen Zuckerkern.

Einzigartigkeit

(R)-Phenyl3-O-[(4-Methoxyphenyl)methyl]-4,6-O-(Phenylmethylen)-1-thio-α-D-Mannopyranosid ist aufgrund seiner spezifischen Stereochemie und der Kombination von Substituenten am Mannopyranosid-Kern einzigartig. Diese einzigartige Struktur trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, was sie zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C27H28O6S |

|---|---|

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

8-[(4-methoxyphenyl)methoxy]-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

InChI |

InChI=1S/C27H28O6S/c1-29-20-14-12-18(13-15-20)16-30-25-23(28)27(34-21-10-6-3-7-11-21)32-22-17-31-26(33-24(22)25)19-8-4-2-5-9-19/h2-15,22-28H,16-17H2,1H3 |

InChI-Schlüssel |

HFWDGFHUHULTML-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)COC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)SC5=CC=CC=C5)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

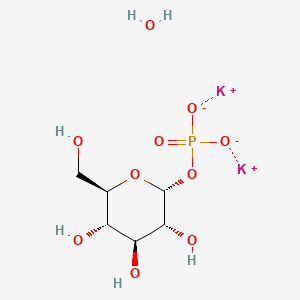

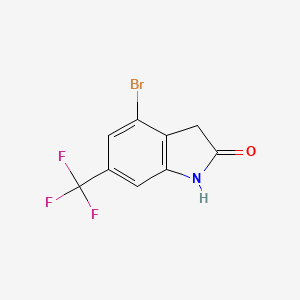

![(3a'S,4'R,5'R,6a'R)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-N-[(1R)-2-hydroxy-1-phenylethyl]-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxamide](/img/structure/B12284563.png)

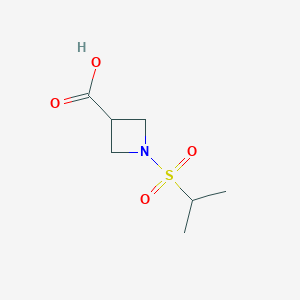

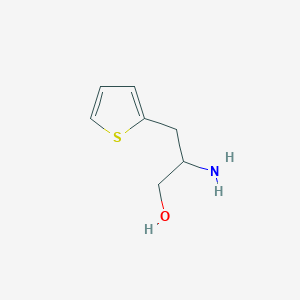

![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

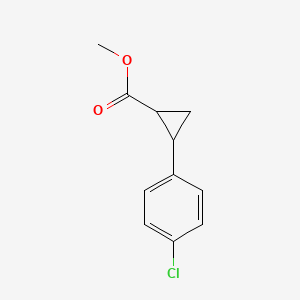

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)

![3-(2-Methylpropyl)-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12284629.png)

![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)